molecular formula C18H21NO3 B5054022 N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide

N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide

Cat. No.: B5054022
M. Wt: 299.4 g/mol
InChI Key: RLDIFXAWCQGYFG-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methyl group, and a propoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide typically involves the reaction of 4-methoxy-2-methylaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or propoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with different functional groups replacing the methoxy or propoxy groups.

Scientific Research Applications

Chemistry: N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings. Its chemical properties can be exploited to enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-methoxy-2-methylphenyl)acetamide
  • 4-methoxy-2-methylphenyl isocyanate

Comparison: N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and physical properties. Compared to N-(4-methoxy-2-methylphenyl)acetamide, the propoxy group in the former provides additional steric and electronic effects, potentially enhancing its reactivity and interactions with biological targets. Similarly, 4-methoxy-2-methylphenyl isocyanate differs in its functional group, leading to different reactivity and applications.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-11-22-15-7-5-14(6-8-15)18(20)19-17-10-9-16(21-3)12-13(17)2/h5-10,12H,4,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDIFXAWCQGYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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